- Copper + Nickel-in-Charcoal (Cu-Ni/C): A Bimetallic, Heterogeneous Catalyst for Cross-CouplingsOrganic Letters, 2008, 10(19), 4279-4282,
Cas no 935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile)

935552-89-9 structure
Nom du produit:4-(3,5-Dimethylphenyl)benzonitrile
Numéro CAS:935552-89-9
Le MF:C15H13N
Mégawatts:207.270423650742
MDL:MFCD21609633
CID:1980636
PubChem ID:25107604
4-(3,5-Dimethylphenyl)benzonitrile Propriétés chimiques et physiques
Nom et identifiant
-
- 3',5'-Dimethyl-4-biphenylcarbonitrile
- 4-(3,5-DiMethylphenyl)benzonitrile
- 3′,5′-Dimethyl[1,1′-biphenyl]-4-carbonitrile (ACI)
- 3',5'-DIMETHYL-[1,1'-BIPHENYL]-4-CARBONITRILE
- MFCD21609633
- W19396
- 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile
- AS-61951
- SCHEMBL23873781
- CS-0196079
- DB-357399
- AKOS023108395
- 935552-89-9
- DTXSID80648722
- 4-(3,5-Dimethylphenyl)benzonitrile
-
- MDL: MFCD21609633
- Piscine à noyau: 1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3
- La clé Inchi: XRXGVDHXCUMXEW-UHFFFAOYSA-N
- Sourire: N#CC1C=CC(C2C=C(C)C=C(C)C=2)=CC=1
Propriétés calculées
- Qualité précise: 207.104799419g/mol
- Masse isotopique unique: 207.104799419g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 1
- Complexité: 256
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4
- Surface topologique des pôles: 23.8Ų
4-(3,5-Dimethylphenyl)benzonitrile PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | D480033-1g |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 1g |
$207.00 | 2023-05-18 | ||
abcr | AB310701-1 g |
4-(3,5-Dimethylphenyl)benzonitrile; 98% |
935552-89-9 | 1g |
€231.60 | 2022-06-11 | ||
eNovation Chemicals LLC | K13931-10g |
4-(3,5-DiMethylphenyl)benzonitrile |
935552-89-9 | 97% | 10g |
$1200 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266749-250mg |
3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile |
935552-89-9 | 97% | 250mg |
¥473.00 | 2024-04-24 | |
Ambeed | A918120-250mg |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 97% | 250mg |
$56.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8044-100mg |
[1,1′-Biphenyl]-4-carbonitrile, 3′,5′-dimethyl- |
935552-89-9 | 95% | 100mg |
¥187.0 | 2024-04-16 | |
Ambeed | A918120-100mg |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 97% | 100mg |
$28.0 | 2024-04-16 | |
1PlusChem | 1P00II4P-500mg |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 95% | 500mg |
$80.00 | 2024-04-20 | |
Ambeed | A918120-5g |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 97% | 5g |
$220.0 | 2024-04-16 | |
1PlusChem | 1P00II4P-250mg |
4-(3,5-DIMETHYLPHENYL)BENZONITRILE |
935552-89-9 | 98% | 250mg |
$53.00 | 2025-03-01 |
4-(3,5-Dimethylphenyl)benzonitrile Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Triphenylphosphine , Cupric nitrate , Carbon , Nickel nitrate Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt
1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt
1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 20 min, 60 °C; 60 °C → -20 °C
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt
Référence
- Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagentsJournal of the American Chemical Society, 2007, 129(13), 3844-3845,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water , Polyethylene glycol ; 2 h, 80 °C
Référence
- Palladium catalyzed ligand-free Suzuki reaction in polyethylene glycol/H2OHuaxue Shiji, 2018, 40(12), 1205-1211,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Ethanol , Water ; 4 h, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt
1.3 Reagents: Sodium chloride Solvents: Water
Référence
- Method for synthesizing biphenyl compound using phenol as raw material, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium , Silica , 1-Decyl-3-methylimidazolium tetrafluoroborate Solvents: Water ; 60 min, 80 - 90 °C
Référence
- Palladium supported on silica gel confined ionic liquid as a reusable catalyst for carbon-carbon cross coupling reaction in waterClean Technologies and Environmental Policy, 2014, 16(8), 1767-1771,
Méthode de production 6
Conditions de réaction
Référence
- Synthesis of biarylsScience of Synthesis, 2010, 45, 547-626,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ; 6 h, 80 °C
1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C
1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C
Référence
- A one-pot, single-solvent process for tandem, catalyzed C-H borylation-Suzuki-Miyaura cross-coupling sequencesSynlett, 2009, (1), 147-150,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylacetamide ; 3 h, rt → 120 °C
Référence
- The site-selectivity and mechanism of Pd-catalyzed C(sp2)-H arylation of simple arenes with aryl bromides.Chemical Science, 2021, 12(1), 363-373,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ; 1 h, 100 °C
Référence
- Aqueous Suzuki-Miyaura Reaction with 0.6 Equivalent of Base: Green and Efficient Access to Biaryls and Unsymmetrical TerphenylsChemistrySelect, 2018, 3(21), 6022-6027,
4-(3,5-Dimethylphenyl)benzonitrile Raw materials
- 5-Bromo-m-xylene
- 4-Chlorobenzonitrile
- 4-Iodobenzonitrile
- 4-Hydroxybenzonitrile
- 1-Iodo-3,5-dimethylbenzene
- 3,5-Dimethylphenylboronic acid
- 4-Bromobenzonitrile
- Magnesium, chloro(4-cyanophenyl)-
4-(3,5-Dimethylphenyl)benzonitrile Preparation Products
4-(3,5-Dimethylphenyl)benzonitrile Littérature connexe
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:935552-89-9)4-(3,5-Dimethylphenyl)benzonitrile

Pureté:99%/99%
Quantité:5g/10g
Prix ($):198.0/337.0